1-(4-(Azetidin-3-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one
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Overview
Description
1-(4-(Azetidin-3-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one is a synthetic organic compound that features a unique structure combining an azetidine ring and a piperazine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Azetidin-3-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Formation of the Piperazine Ring: The piperazine ring is often synthesized through nucleophilic substitution reactions.
Coupling of Azetidine and Piperazine Rings: The azetidine and piperazine rings are coupled using suitable reagents and conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Azetidin-3-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-(Azetidin-3-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(Azetidin-3-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. These may include:
Binding to Receptors: The compound may bind to specific receptors in the body, modulating their activity.
Enzyme Inhibition: It may inhibit certain enzymes, affecting biochemical pathways.
Signal Transduction: The compound may influence signal transduction pathways, leading to various cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(Azetidin-3-yl)piperazin-1-yl)ethan-1-one hydrochloride
- 1-(4-(Azetidin-3-yl)piperazin-1-yl)ethanone dihydrochloride
- 1-(4-(Azetidin-3-yl)piperazin-1-yl)-3-methoxypropan-1-one
Uniqueness
1-(4-(Azetidin-3-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds. Its combination of azetidine and piperazine rings, along with the dimethylpropan-1-one moiety, makes it a valuable compound for research and development.
Properties
Molecular Formula |
C12H23N3O |
---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
1-[4-(azetidin-3-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C12H23N3O/c1-12(2,3)11(16)15-6-4-14(5-7-15)10-8-13-9-10/h10,13H,4-9H2,1-3H3 |
InChI Key |
IDVNSGURERIWJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2CNC2 |
Origin of Product |
United States |
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